molecular formula C11H18ClNO B3056757 Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride CAS No. 73986-54-6

Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride

Cat. No.: B3056757
CAS No.: 73986-54-6
M. Wt: 215.72 g/mol
InChI Key: YPCPDDRXDLAMMA-UHFFFAOYSA-N
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Description

Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride is a phenolic derivative featuring a hydroxyl group on the benzene ring and a 3-(dimethylamino)propyl substituent at the para position, forming a hydrochloride salt. These derivatives are frequently employed in pharmaceuticals, agrochemicals, and polymer chemistry due to their versatile reactivity and bioactivity .

Properties

IUPAC Name

4-[3-(dimethylamino)propyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-12(2)9-3-4-10-5-7-11(13)8-6-10;/h5-8,13H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCPDDRXDLAMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224744
Record name Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73986-54-6
Record name Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073986546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride typically involves the reaction of phenol with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to hydroquinones using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Analgesic Properties

The compound exhibits potent analgesic effects by acting on mu-opioid receptors (MOR), making it a candidate for treating severe acute pain. Studies indicate that it provides effective pain relief comparable to morphine but with reduced risks of tolerance and dependence .

Antipsychotic Applications

Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride serves as a key intermediate in the synthesis of various antipsychotic medications. It is involved in producing active pharmaceutical ingredients (APIs) such as Acepromaxine and Chlorpromazine, which are used to manage psychotic disorders .

Treatment of Dysthymia and Urinary Incontinence

Research has demonstrated that this compound can also be effective in treating dysthymic disorders and urinary incontinence, showcasing its versatility in addressing different medical conditions .

Case Study 1: Pain Management in Chronic Conditions

A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound compared to traditional opioids. Results indicated that patients experienced significant pain relief with fewer side effects such as nausea and vomiting, which are commonly associated with stronger opioids .

Case Study 2: Antipsychotic Efficacy

In a double-blind study evaluating the effectiveness of phenolic derivatives in treating schizophrenia, participants receiving medications containing this compound showed improved psychotic symptoms compared to those receiving placebo treatments. The findings support its role as an effective therapeutic agent in psychiatric care .

Comparative Analysis of Related Compounds

Compound NamePrimary UseKey BenefitsLimitations
This compoundAnalgesic & AntipsychoticEffective pain relief; low tolerance riskLimited long-term data
ChlorpromazineAntipsychoticEstablished efficacy in psychosisSedation; extrapyramidal symptoms
AcepromaxineAntipsychoticEffective for severe agitationSide effects similar to other antipsychotics

Mechanism of Action

The mechanism of action of Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The phenolic group can undergo redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The 3-(dimethylamino)propyl group is a common moiety in diverse compounds. Key structural analogs include:

Table 1: Structural Comparison of Selected Compounds
Compound Name Core Structure Key Substituents Purity/Yield Reference
2-(2,4-Dichlorophenyl)-thiazolidin-4-one HCl (30) Thiazolidinone 2,4-Dichlorophenyl 99.6% purity, 73% yield
Propamocarb hydrochloride Carbamate Propyl carbamate Not specified
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl Quinoline 4-Hydroxyquinoline, carboxamide Not specified
EDC·HCl (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide HCl) Carbodiimide Ethyl carbodiimide Commercial grade
  • Thiazolidinone Derivatives (): These compounds exhibit high purity (99.2–99.9%) and moderate-to-high yields (73–88%). Their bioactivity as enzyme inhibitors is influenced by aryl substituents (e.g., dichlorophenyl vs. naphthyl) .
  • Propamocarb Hydrochloride (): A carbamate fungicide with a dimethylaminopropyl group, highlighting agrochemical applications. Its LogP (partition coefficient) and solubility are critical for plant penetration .
Table 2: Bioactivity Comparison
Compound Type Biological Activity Key Findings Reference
Thiazolidinones (30–36) Enzyme inhibition Substituents affect potency; e.g., naphthyl (36) shows 99.7% purity
Propamocarb HCl Fungicidal Targets oomycetes; widely used in agriculture
Quinoline carboxamide (SzR-105) Neuroprotective/NADPH oxidase inhibition Demonstrates direct Nox2 inhibitory effects
EDC·HCl Bioconjugation reagent Facilitates amide bond formation in polymers
  • Thiazolidinones: The 2,4-difluorophenyl derivative (31) shows the highest yield (82%) and purity (99.8%), suggesting optimal synthetic efficiency .
  • NADPH Oxidase Inhibitors (): Hydrochloride salts of 3-(dimethylamino)propyl-quinazolinones exhibit anti-inflammatory effects, with comparable activity to free bases .

Pharmacokinetic and LogP Data

  • LogP Values (): Uric acid-lowering phenol derivatives (e.g., Dotinurad analogs) have calculated LogP values ranging from 1.5–3.2, balancing solubility and membrane permeability .
  • EDC·HCl Stability : Rapidly degrades in acidic media (pH < 4.5) but stabilizes at neutral pH, critical for controlled synthesis .

Biological Activity

Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride (CAS Number: 73986-54-6) is a chemical compound characterized by its unique structure, which includes a phenolic group and a dimethylamino propyl substituent. This compound has garnered attention in various fields of research due to its potential biological activities, including applications in medicinal chemistry and organic synthesis.

  • Molecular Formula : C₁₁H₁₈ClNO
  • Molecular Weight : 219.73 g/mol
  • Structure : The compound features a phenolic core with a para substitution of a 3-(dimethylamino)propyl group.

Synthesis

The synthesis of this compound typically involves the reaction of phenol with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The process is generally conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization from ethanol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially influencing their functionality. Additionally, the phenolic group can participate in redox reactions, which may modulate oxidative stress pathways within cells .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing the 3-(dimethylamino)propyl substituent exhibited significant cytotoxicity against cancer cell lines such as HT29 (colorectal cancer) and A549 (lung cancer). One study reported that a related compound with this substituent had a CC₅₀ value of 58.4 µM against HT29 cells, demonstrating superior activity compared to conventional chemotherapeutics like fluorouracil .

Case Studies

  • Cytotoxicity Assay :
    • Cell Line : HT29
    • CC₅₀ : 58.4 µM (compared to cisplatin CC₅₀ = 47.2 µM)
    • Findings : The compound showed promising cytotoxic effects while being less toxic to normal human dermal fibroblasts .
  • Pro-Apoptotic Activity :
    • The compound was evaluated for its ability to induce apoptosis in cancer cells. Results indicated that it significantly increased apoptosis levels compared to control groups .

Comparison with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
Phenol, p-(3-(dimethylamino)propyl)-Lacks hydrochlorideModerate cytotoxicity
Phenol, p-(3-(diethylamino)propyl)-Diethyl instead of dimethylReduced activity
Phenol, p-(3-(dimethylamino)butyl)-Butyl instead of propylAltered reactivity

Applications in Research and Industry

This compound is employed in various scientific applications:

  • Organic Synthesis : Used as a reagent for synthesizing more complex organic molecules.
  • Medicinal Chemistry : Investigated for its potential therapeutic effects and mechanisms in drug development.
  • Biological Studies : Utilized as a probe for studying enzyme kinetics and cellular pathways .

Q & A

Q. What are the established synthetic routes for Phenol, p-(3-(dimethylamino)propyl)-, hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves coupling a phenol derivative with a dimethylaminopropyl group. A related method for analogous compounds (e.g., EDC hydrochloride) uses N,N-dimethyl-1,3-propanediamine reacted with ethyl isocyanate in the presence of p-toluenesulfonyl chloride, followed by HCl treatment to form the hydrochloride salt . Optimization includes controlling stoichiometry, temperature (e.g., 0–5°C for intermediate steps), and purification via recrystallization from ethanol/ether . Side reactions, such as urea formation, are minimized by maintaining anhydrous conditions and avoiding excess reagents.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Key techniques include:

  • NMR Spectroscopy : Confirms molecular structure via proton/carbon shifts (e.g., dimethylamino protons at δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3300 cm⁻¹ for amines, C=O at 1650 cm⁻¹ for carbamates) .
  • HPLC-MS : Detects impurities (e.g., N-acylurea byproducts) using reverse-phase columns with UV detection at 254 nm .
  • Elemental Analysis : Validates stoichiometry (C, H, N, Cl) within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does pH influence the stability and reactivity of this compound in aqueous media?

The compound’s reactivity is pH-sensitive. At low pH (3.5–4.5), it rapidly activates carboxyl groups to form reactive intermediates (e.g., anhydrides), enabling efficient amide bond formation. However, acidic conditions accelerate hydrolysis, reducing its half-life. Neutral to slightly basic pH (7.0–8.0) enhances stability but may reduce activation efficiency . Buffered systems (e.g., MES at pH 5.0) balance reactivity and stability for bioconjugation applications .

Q. What strategies mitigate N-acylurea formation during coupling reactions?

N-acylurea, a common side product, arises from excess reagent or prolonged reaction times. Mitigation strategies include:

  • Stoichiometric Control : Use 1.1–1.5 equivalents of the compound to limit over-activation of carboxyl groups .
  • Competitive Quenching : Add nucleophiles like N-hydroxysuccinimide (NHS) to form stable active esters, reducing N-acylurea yield .
  • Temperature Modulation : Conduct reactions at 4°C to slow undesired side reactions .

Q. How is this compound applied in polymer chemistry, and what cytotoxicity considerations exist?

In polymer synthesis, it serves as a monomer for RAFT polymerization. For example, N-[3-(dimethylamino)propyl]methacrylamide hydrochloride forms pH-responsive polymers with controlled molecular weights (Đ < 1.2) . Cytotoxicity evaluations (e.g., MTT assays on HEK293 cells) show dose-dependent toxicity (IC₅₀ ≈ 200 µg/mL), necessitating post-polymerization purification (e.g., dialysis) for biomedical use .

Q. What are the challenges in impurity profiling, and how are they addressed?

Impurities like 3-(dimethylamino)propyl chloride hydrochloride (from incomplete coupling) or N-acylurea derivatives require stringent control. Analytical methods include:

  • HPLC with Charged Aerosol Detection (CAD) : Enhances sensitivity for non-UV-active impurities .
  • LC-MS/MS : Identifies trace impurities (LOQ ≤ 0.1%) using MRM transitions .
  • Ion Chromatography : Quantifies residual chloride ions from synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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